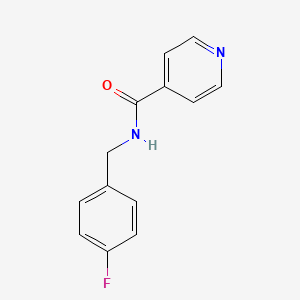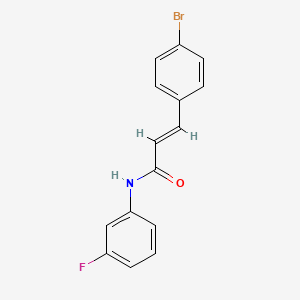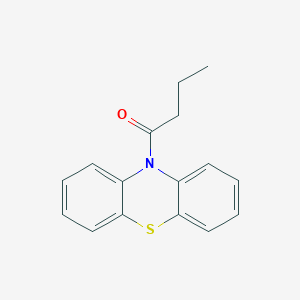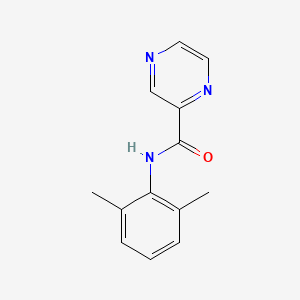
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. TBNPB has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Wirkmechanismus
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide binds to and activates PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide also has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. It also reduces lipid accumulation in adipose tissue and liver. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is a potent and selective agonist of PPARγ, making it a valuable tool compound for studying the role of PPARγ in various biological processes. It has been extensively studied and its synthesis has been optimized to improve yield and purity. However, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide in human clinical trials for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another direction is to study the potential of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide as an anticancer agent in human cancer cell lines. Furthermore, the development of novel PPARγ agonists with improved solubility and stability could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and cancer.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction between 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and thionyl chloride in the presence of pyridine. The resulting product is then purified through column chromatography to obtain pure 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has also been investigated for its potential anti-inflammatory and anticancer properties. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been used as a tool compound to study the role of PPARγ in various biological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(6-5-7-16(12)20(22)23)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKJNVOUBMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)


![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)


![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)